molecular formula C9H7ClN2 B2404770 7-Chloroisoquinolin-8-amine CAS No. 55766-90-0

7-Chloroisoquinolin-8-amine

Cat. No. B2404770
CAS RN: 55766-90-0
M. Wt: 178.62
InChI Key: MNZMTNUGYPSZRQ-UHFFFAOYSA-N
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Description

7-Chloroisoquinolin-8-amine, also known as 7-CQ or 7-chloro-8-aminoisoquinoline, is a heterocyclic organic compound. It has a CAS Number of 55766-90-0 and a molecular weight of 178.62 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 7-Chloroisoquinolin-8-amine and its derivatives involves the use of ultrasound irradiation . The process is known as click synthesis and has been used to create new 7-chloroquinoline derivatives . Another method involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .


Molecular Structure Analysis

The molecular structure of 7-Chloroisoquinolin-8-amine is represented by the linear formula C9H7ClN2 . The InChI Code is 1S/C9H7ClN2/c10-8-2-1-6-3-4-12-5-7 (6)9 (8)11/h1-5H,11H2 .


Chemical Reactions Analysis

The chemical reactions involving 7-Chloroisoquinolin-8-amine are primarily related to the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . The reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .


Physical And Chemical Properties Analysis

7-Chloroisoquinolin-8-amine is a solid at room temperature . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

C–H Bond Activation/Functionalization

  • Field : Organic Chemistry
  • Application : 7-Chloroisoquinolin-8-amine, also known as 8-Aminoquinoline, is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
  • Method : The synthesis of substituted 8-aminoquinoline involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .
  • Results : With the gradual improvement of this system, many outstanding research groups have reported the application of 8-aminoquinolines in this field, especially for the selective functionalization of carboxamide scaffolds .

Synthesis of Quinolin-8-amines

  • Field : Organic Synthesis
  • Application : Quinolin-8-amines are isomerically related and valuable scaffolds in organic synthesis . They act as valuable directing groups, ligands for coordination chemistry, and agents for various diseases .
  • Method : The synthesis involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
  • Results : The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride and represent primary examples for main group metal catalyzed 6-exo-dig and 6-endo-dig, respectively, cyclizations in such settings .

Molecular Simulation Visualization

  • Field : Computational Chemistry
  • Application : 7-Chloroisoquinolin-8-amine is used in computational chemistry for molecular simulation visualizations .
  • Method : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD are used to produce impressive simulation visualizations .
  • Results : These simulations can provide valuable insights into the behavior of 7-Chloroisoquinolin-8-amine at the molecular level .

Remote C–H Functionalization of 8-Aminoquinoline Ring

  • Field : Organic Chemistry
  • Application : 8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
  • Method : The synthesis of substituted 8-aminoquinoline involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .
  • Results : With the gradual improvement of this system, many outstanding research groups have reported the application of 8-aminoquinolines in this field, especially for the selective functionalization of carboxamide scaffolds .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-chloroisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZMTNUGYPSZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroisoquinolin-8-amine

Synthesis routes and methods

Procedure details

A mixture of 9.5 g. of 7-chloro-8-nitroisoquinoline, and 14.4 g. of zinc and 48 ml. of acetic acid in 450 ml. of ethanol and 70 ml. of water is heated on a steam bath for five minutes. The reaction mixture is cooled, made alkaline with aqueous ammonium hydroxide and extracted with ethyl acetate. The ethyl acetate is removed from the extract in vacuo to give, as the residue, 8-amino-7-chloroisoquinoline.
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